N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide
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Overview
Description
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, pyridine, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene and pyridine rings are synthesized separately and then coupled through a series of reactions. The morpholine-4-sulfonamide group is introduced in the final steps. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and various catalysts to facilitate the coupling and sulfonation processes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the heterocyclic rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide share the thiophene ring structure.
Pyridine derivatives: Compounds such as 4-pyridylmethylamine have a similar pyridine ring.
Morpholine derivatives: Compounds like morpholine-4-carboxamide contain the morpholine ring.
Uniqueness
N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)morpholine-4-sulfonamide is unique due to the combination of these three heterocyclic structures in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
N-[(2-thiophen-2-ylpyridin-4-yl)methyl]morpholine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c18-22(19,17-5-7-20-8-6-17)16-11-12-3-4-15-13(10-12)14-2-1-9-21-14/h1-4,9-10,16H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFYJJFQCPVLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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